N-Boc-DL-phenylalaninol

Description

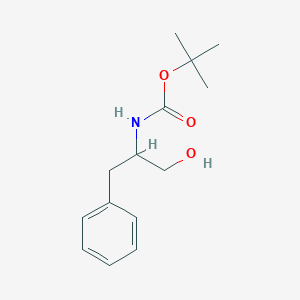

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338006 | |

| Record name | N-Boc-DL-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145149-48-0 | |

| Record name | N-Boc-DL-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-DL-phenylalaninol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-DL-phenylalaninol is a chiral synthetic building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the amino acid phenylalanine, it serves as a crucial intermediate in the asymmetric synthesis of a variety of pharmaceutical compounds and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective chemical transformations at other positions of the molecule, making it a versatile tool in organic synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and analytical characterization of this compound, along with its applications in synthetic workflows.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The quantitative data for its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₁NO₃ | [1] |

| Molecular Weight | 251.32 g/mol | [1] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 94-96 °C (L-form) | [2] |

| Boiling Point | 96-97 °C (L-form) | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | [2] |

| CAS Number | 145149-48-0 (DL-form), 66605-57-0 (L-form), 106454-69-7 (D-form) | [1] |

Synthesis and Purification

The most common method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, N-Boc-DL-phenylalanine.

Experimental Protocol: Synthesis of N-Boc-L-phenylalaninol[3]

Materials:

-

N-Boc-L-phenylalanine

-

Lithium chloride (LiCl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

2N Hydrochloric acid (HCl)

-

2 mol/L Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

n-Heptane

Procedure:

-

To a solution of N-Boc-L-phenylalanine and lithium chloride in methanol, cooled to 0-5 °C in an ice bath, add sodium borohydride in portions.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0-5 °C and quench the reaction by the dropwise addition of water, followed by 2N HCl to adjust the pH to 2-3.

-

Remove the majority of the methanol under reduced pressure.

-

Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.

Experimental Protocol: Purification by Recrystallization[3]

Procedure:

-

Dissolve the crude N-Boc-L-phenylalaninol oil in a minimal amount of a 2:1 mixture of ethyl acetate and n-heptane.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold heptane.

-

Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

-

Purity Assessment: The purity is determined by the area percentage of the main peak. A purity of ≥98.5% is common for commercial-grade material.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For sample preparation, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the benzyl group, the methine proton, the hydroxymethyl protons, and the aromatic protons of the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the Boc group, the phenyl ring, and the propanol backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. A few milligrams of the solid material are sufficient for ATR analysis.[5] The spectrum will exhibit characteristic absorption bands for the N-H bond of the carbamate, the C=O stretch of the carbamate, C-H stretches of the aromatic and aliphatic groups, and the O-H stretch of the alcohol.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The Boc protecting group allows for the modification of other parts of the molecule without affecting the amine group, which can be deprotected at a later stage of the synthesis.

A prominent example of its application is in the synthesis of (S)-Amphetamine, a psychostimulant drug.[2] The use of the enantiomerically pure N-Boc-L-phenylalaninol as a starting material ensures the desired stereochemistry in the final product.

Experimental Workflow: Synthesis of (S)-Amphetamine from N-Boc-L-phenylalaninol

The following diagram illustrates a logical workflow for the synthesis of (S)-Amphetamine, a chiral drug, starting from N-Boc-L-phenylalaninol. This demonstrates the utility of N-Boc-L-phenylalaninol as a key chiral intermediate.

Caption: Synthetic workflow for (S)-Amphetamine from N-Boc-L-phenylalaninol.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its well-defined chemical properties and the versatility afforded by the Boc protecting group make it an indispensable intermediate for the construction of complex, enantiomerically pure molecules. The detailed experimental protocols and analytical methodologies provided in this guide offer a comprehensive resource for researchers and scientists working with this important compound, facilitating its effective use in the development of novel therapeutics.

References

- 1. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem [lookchem.com]

- 3. N-Boc-L-phenylalaninol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

N-Boc-DL-phenylalaninol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of N-Boc-DL-phenylalaninol

Introduction

This compound is a pivotal chiral building block in the realms of medicinal chemistry and pharmaceutical development. As a derivative of the amino acid DL-phenylalanine, it is functionalized with a tert-butyloxycarbonyl (Boc) protecting group. This protective group is instrumental in organic synthesis, temporarily masking the reactive amine group to allow for selective modifications at other molecular sites, thereby streamlining complex multi-step syntheses.[1] The precise structural confirmation of this compound is paramount for its effective use in the synthesis of complex peptides, bioactive compounds, and novel drug candidates.[2] This guide provides a comprehensive overview of the techniques and methodologies employed for the structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are the initial data points in its structural identification.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | [3] |

| Molecular Formula | C₁₄H₂₁NO₃ | [3][4] |

| Molecular Weight | 251.32 g/mol | [3][4] |

| CAS Number | 145149-48-0 | [3][4] |

| Appearance | White to pale cream crystals or powder | [5] |

| Melting Point | 92.0-98.0 °C | [5] |

| Optical Rotation | For the L-enantiomer: -27.0 ± 3.0° (c=1 in methanol) | [5] |

Note: As a DL-racemic mixture, this compound is optically inactive. The optical rotation value provided is for the L-enantiomer for reference.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~7.3 ppm (m, 5H), ~4.8 ppm (br s, 1H), ~3.8 ppm (m, 1H), ~3.5 ppm (m, 2H), ~2.8 ppm (m, 2H), ~1.4 ppm (s, 9H) | Aromatic protons of the phenyl group, NH proton of the carbamate, CH proton adjacent to NH, CH₂ protons of the alcohol, CH₂ protons of the benzyl group, tert-butyl protons of the Boc group. |

| ¹³C NMR | δ ~156 ppm, ~138 ppm, ~129 ppm, ~128 ppm, ~126 ppm, ~80 ppm, ~65 ppm, ~55 ppm, ~38 ppm, ~28 ppm | C=O of the carbamate, Quaternary aromatic carbon, Aromatic CH carbons, Quaternary carbon of the Boc group, CH₂ of the alcohol, CH adjacent to NH, CH₂ of the benzyl group, CH₃ carbons of the Boc group. |

| IR (KBr) | ~3350 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Aromatic C-H stretch), ~2970 cm⁻¹ (Aliphatic C-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1520 cm⁻¹ (N-H bend), ~1170 cm⁻¹ (C-O stretch) | Presence of N-H group in the carbamate, aromatic ring, aliphatic chains, carbonyl group of the Boc protector, and alcohol C-O bond. |

| Mass Spec. (MS) | m/z = 252 [M+H]⁺, 196 [M-C₄H₉]⁺, 152 [M-Boc+H]⁺ | Molecular ion peak confirming the molecular weight. Fragmentation pattern shows loss of the tert-butyl group and the entire Boc group. |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reduction of N-Boc-DL-phenylalanine. A representative protocol is the reduction of the corresponding methyl ester using sodium borohydride.

1. Esterification of N-Boc-DL-phenylalanine:

-

Dissolve N-Boc-DL-phenylalanine in methanol.

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The crude methyl ester is often used directly in the next step.

2. Reduction to this compound:

-

Dissolve the crude N-Boc-DL-phenylalanine methyl ester and lithium chloride in methanol under a nitrogen atmosphere.[6]

-

Cool the mixture to below 5°C using an ice-water bath.[6]

-

Add sodium borohydride (NaBH₄) portion-wise to the solution while maintaining the low temperature.[6]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[6]

-

Cool the reaction again in an ice bath and quench by slowly adding water, followed by acidification with 2N HCl to a pH of 2-3.[6]

-

Evaporate most of the solvent and adjust the pH to 9 with a 2 mol/L NaOH solution.[6]

-

Extract the aqueous layer multiple times with dichloromethane.[6]

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[6]

-

Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization.[6]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets.

-

Mass Spectrometry: Mass spectra are recorded using techniques such as Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of this compound.

Caption: Synthesis workflow from DL-Phenylalanine to the final product.

Caption: Logical flow of data integration for structure elucidation.

Applications in Drug Development and Research

This compound's structural attributes make it a valuable asset in pharmaceutical research.

-

Chiral Intermediate: It serves as a crucial intermediate for synthesizing enantiomerically pure drug candidates, where specific stereochemistry is vital for biological activity and safety.[1] For example, its enantiomers are used in the preparation of compounds like (R)-Amphetamine and (S)-Amphetamine.[1][7]

-

Peptide Synthesis: As a protected amino alcohol, it is incorporated into peptide sequences to create peptidomimetics with enhanced stability and pharmacokinetic properties.[2]

-

Building Block for Bioactive Molecules: It is a versatile starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications, including pharmaceuticals and agrochemicals.[7] Its use allows for the development of novel compounds with potential diagnostic and therapeutic properties, advancing both biochemistry and pharmaceutical sciences.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. N-Boc-L-phenylalaninol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 7. Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem [lookchem.com]

N-Boc-DL-phenylalaninol (CAS: 145149-48-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chiral Building Block in Modern Organic Synthesis and Pharmaceutical Development

N-Boc-DL-phenylalaninol is a pivotal chiral building block extensively utilized in the fields of organic synthesis and medicinal chemistry. As a derivative of the amino acid DL-phenylalanine, its strategic importance lies in the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a primary alcohol functionality. This unique structural arrangement allows for selective chemical transformations, making it an indispensable intermediate in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a thorough examination of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 145149-48-0 | [1][2][3] |

| Molecular Formula | C₁₄H₂₁NO₃ | [1][2][3] |

| Molecular Weight | 251.32 g/mol | [1][2][3] |

| Appearance | White to off-white powder or crystalline solid | [4] |

| Melting Point | 85.0 to 90.0 °C | [2][4] |

| Boiling Point (Predicted) | 410.1 ± 38.0 °C | [2] |

| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 201.8 ± 26.8 °C | [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | |

| Synonyms | Boc-DL-Phenylalaninol, N-(tert-Butoxycarbonyl)-DL-phenylalaninol, tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate | [2][5] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from the readily available amino acid, DL-phenylalanine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Boc Protection of DL-Phenylalanine

This procedure outlines the synthesis of N-Boc-DL-phenylalanine, the precursor to this compound.

Materials:

-

DL-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve DL-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-phenylalanine as a white solid.

Step 2: Reduction of N-Boc-DL-phenylalanine to this compound

This protocol details the reduction of the carboxylic acid group of N-Boc-DL-phenylalanine to the corresponding alcohol. While the cited protocol is for the L-enantiomer, the procedure is directly applicable to the DL-racemic mixture.[4]

Materials:

-

N-Boc-DL-phenylalanine methyl ester (can be prepared from N-Boc-DL-phenylalanine by standard esterification methods)

-

Methanol

-

Lithium chloride (LiCl)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

2N Hydrochloric acid (HCl)

-

2M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

n-Heptane

Procedure:

-

Dissolve N-Boc-DL-phenylalanine methyl ester (1.0 eq) and lithium chloride (2.0 eq) in methanol under a nitrogen atmosphere.

-

Cool the mixture to below 5 °C in an ice-water bath.

-

Add sodium borohydride (2.0 eq) in portions to the reaction solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to below 5 °C in an ice-water bath and quench by the dropwise addition of water.

-

Adjust the pH of the mixture to 2-3 with 2N hydrochloric acid.

-

Evaporate the majority of the solvent under reduced pressure.

-

Adjust the pH of the residue to 9 with a 2M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 30 ml).

-

Combine the organic layers, wash with water and then with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.

-

Purify the crude product by recrystallization from an ethyl acetate/n-heptane mixture to yield this compound as a white solid.[4]

Caption: Synthesis pathway of this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and assessing the purity of the final product. A typical mobile phase for the analysis of N-Boc protected amino alcohols is a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of this compound. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA).

-

Gas Chromatography (GC): GC can also be employed for the analysis of this compound, often after derivatization to increase its volatility.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. A general protocol for acquiring NMR spectra involves dissolving 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.[6] The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the N-H and C=O stretches of the carbamate and the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The Boc protecting group allows for the selective modification of other parts of the molecule without affecting the amino group. This is particularly important in multi-step syntheses of complex chiral molecules where stereochemical integrity is crucial.

A notable application of a stereoisomer of this compound, N-Boc-D-phenylalaninol, is in the synthesis of Solriamfetol, a dopamine and norepinephrine reuptake inhibitor used to treat excessive sleepiness.[2][7][8] The synthesis involves the protection of the amino group of D-phenylalaninol with a Boc group, followed by carbamoylation of the hydroxyl group and subsequent deprotection.

Experimental Workflow: Synthesis of a Pharmaceutical Intermediate from N-Boc-D-phenylalaninol

The following diagram illustrates a general workflow for the synthesis of a Boc-protected pharmaceutical intermediate, exemplified by a key step in the synthesis of Solriamfetol.[2][7]

Caption: Workflow for Solriamfetol intermediate synthesis.

This workflow highlights the utility of N-Boc-phenylalaninol as a starting material in pharmaceutical synthesis. The Boc group provides robust protection of the amine functionality, allowing for the selective reaction at the hydroxyl group. The subsequent deprotection under acidic conditions yields the final active pharmaceutical ingredient.

References

- 1. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patents.justia.com [patents.justia.com]

A Technical Guide to the Physical Properties of N-Boc-DL-phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of N-Boc-DL-phenylalaninol, a key building block in synthetic organic chemistry and drug discovery. This document outlines its key physical characteristics, supported by detailed experimental protocols and spectroscopic data.

Core Physical Properties

This compound, a racemic mixture of the N-Boc protected forms of D- and L-phenylalaninol, is a white to pale cream crystalline powder. Its physical properties are crucial for its handling, characterization, and application in various synthetic procedures.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 251.32 g/mol | --INVALID-LINK-- |

| Appearance | White to pale cream crystals or powder | |

| CAS Number | 145149-48-0 | --INVALID-LINK-- |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its individual enantiomers.

| Property | This compound | N-Boc-L-phenylalaninol | N-Boc-D-phenylalaninol |

| Melting Point | 85.0 to 90.0 °C[1] | 92.0-98.0 °C | No specific data found |

| Boiling Point (Predicted) | 410.1 ± 38.0 °C[1] | 96-97 °C | No specific data found |

| Density (Predicted) | 1.085 ± 0.06 g/cm³[1] | 1.0696 (rough estimate) | No specific data found |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] | Insoluble in water. Soluble in methanol.[3] | No specific data found |

| Optical Rotation | Not applicable (racemic mixture) | -27.0 ± 3.0° (c=1 in methanol) | No specific data found |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is available on PubChem.[4] Key expected signals include those for the tert-butyl protons, the protons of the phenyl ring, and the protons on the propanol backbone.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, available on PubChem, shows characteristic absorption bands for its functional groups.[4] Key expected peaks include:

-

N-H stretching from the carbamate.

-

C=O stretching of the Boc protecting group.

-

O-H stretching from the alcohol.

-

C-H stretching from the aromatic ring and aliphatic chain.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available on PubChem, which can be used to confirm the molecular weight and fragmentation pattern of the compound.[4]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Procedure:

-

A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[5]

Solubility Determination

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Procedure:

-

Approximately 10-20 mg of this compound is placed in a test tube.

-

A small volume (e.g., 1 mL) of the solvent is added.

-

The mixture is agitated or sonicated to facilitate dissolution.

-

Visual observation is used to determine if the solid has completely dissolved. The process can be repeated with increasing amounts of solvent to estimate the solubility.

Optical Rotation Measurement

Since this compound is a racemate, its net optical rotation is zero. The following protocol applies to the measurement of its individual enantiomers (e.g., N-Boc-L-phenylalaninol).

Procedure:

-

A solution of the enantiomerically pure compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.

-

A polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in the polarimeter cell.

-

The angle of rotation of plane-polarized light is measured. The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[6]

This technical guide provides essential data and standardized protocols for the physical characterization of this compound, serving as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Boc-DL-phenylalaninol

This technical document provides a comprehensive overview of this compound, a key chiral building block in organic synthesis and pharmaceutical research. It details the compound's physicochemical properties, a representative synthesis protocol, and its applications in drug development.

Core Compound Properties

This compound, with the CAS number 145149-48-0, is a derivative of the amino acid DL-phenylalanine.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of peptide-based therapeutics.[3] Its IUPAC name is tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate.[4]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical reactions and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 251.32 g/mol | [1][2][4] |

| Molecular Formula | C₁₄H₂₁NO₃ | [1][2][4] |

| CAS Number | 145149-48-0 | [1][2] |

| Melting Point | 85.0 to 90.0 °C | [2] |

| Boiling Point (Predicted) | 410.1 ± 38.0 °C | [2] |

| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [2] |

| XLogP3-AA | 2.3 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from DL-phenylalanine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The second step is the reduction of the carboxylic acid to a primary alcohol.

Workflow for the Synthesis of this compound

References

A Technical Guide to the Solubility of N-Boc-DL-phenylalaninol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-DL-phenylalaninol, a key intermediate in synthetic organic chemistry and drug development. A thorough understanding of its solubility is crucial for reaction setup, purification, and formulation. This document outlines the known qualitative solubility of this compound in various organic solvents, presents a detailed experimental protocol for quantitative solubility determination, and includes a visual representation of the experimental workflow.

Core Chemical Properties of this compound

This compound is a carbamate-protected amino alcohol. The presence of the bulky and lipophilic tert-butoxycarbonyl (Boc) protecting group on the amine significantly influences its solubility profile, rendering it generally more soluble in organic solvents compared to its unprotected counterpart, DL-phenylalaninol. Conversely, this protection decreases its solubility in aqueous solutions.

Qualitative Solubility Data

Precise, quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on information from chemical suppliers and analogous compounds, a qualitative solubility profile has been established. The enantiomer, N-Boc-L-phenylalaninol, is reported to be soluble in a range of common organic solvents and insoluble in water.[1][2][3] It is presumed that the DL-racemic mixture exhibits similar solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent Family | Solvent | Solubility |

| Halogenated | Chloroform | Soluble[1][3] |

| Dichloromethane | Soluble[1][3] | |

| Esters | Ethyl Acetate | Soluble[1][3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1][3] |

| Ketones | Acetone | Soluble[1][3] |

| Aqueous | Water | Insoluble[1][2] |

Note: "Soluble" indicates that the compound is likely to dissolve to a practical extent for synthetic applications, though the exact quantitative value is not specified. Researchers should determine the quantitative solubility for their specific needs.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration knowledge, such as crystallization or formulation, determining the quantitative solubility is essential. The following is a robust gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Scintillation vials or other suitable sealed containers

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials for solvent evaporation

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, let the vial stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.00 mL) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish with the filtered solution in a vacuum oven at a moderate temperature to evaporate the solvent completely. Ensure the temperature is well below the melting point of this compound (approximately 85-90 °C) to avoid decomposition.

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.

Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant in L)

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of this compound solubility.

This guide provides foundational knowledge and practical steps for working with this compound. For critical applications, it is imperative to perform quantitative solubility tests under the specific conditions of your experimental setup.

References

N-Boc-DL-phenylalaninol melting point range

An In-depth Technical Guide on the Melting Point of N-Boc-DL-phenylalaninol

This technical guide provides comprehensive information on the melting point of this compound, a crucial parameter for its identification, purity assessment, and handling in research and drug development. The document outlines the physicochemical properties, experimental protocols for melting point determination, and relevant data for its stereoisomers.

Physicochemical Properties

This compound, with the CAS Number 145149-48-0, is the racemic form of N-protected phenylalaninol.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently used in peptide synthesis and other organic syntheses. The melting point is a key specification for quality control, as impurities can lead to a depression and broadening of the melting range.

Quantitative Data: Melting Point

The melting point of this compound and its corresponding L-enantiomer are summarized below. The data highlights the difference in physical properties between the racemate and the pure enantiomer.

| Compound | CAS Number | Melting Point Range (°C) |

| This compound | 145149-48-0 | 85.0 - 90.0[1] |

| N-Boc-L-phenylalaninol | 66605-57-0 | 92.0 - 98.0[2][3] |

Experimental Protocol: Melting Point Determination by Capillary Method

The following is a detailed methodology for determining the melting point of this compound, based on the widely accepted capillary method, which aligns with pharmacopeia standards.[4]

3.1. Principle

The melting point is the temperature at which a crystalline solid transitions to a liquid. In this method, a small, finely powdered sample is heated at a controlled rate, and the temperature range from the onset of melting to the complete liquefaction (clear point) is recorded.

3.2. Apparatus and Materials

-

Melting point apparatus with a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (typically 1.3–1.8 mm outer diameter, 0.1–0.2 mm wall thickness).[4]

-

Mortar and pestle (agate or glass).

-

Spatula.

-

This compound sample (dry).

3.3. Sample Preparation

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the crystalline sample into a clean, dry mortar.

-

Gently grind the sample into a fine, uniform powder using the pestle.

-

Carefully fill the capillary tube by tapping its open end into the powder until a packed column of 2-4 mm height is achieved.

-

Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom.

3.4. Instrument Setup and Measurement

-

Set the Start Temperature: Program the melting point apparatus to a start temperature approximately 5-10 °C below the expected melting point of 85 °C.

-

Set the Heating Rate: A constant heating rate of 1 °C per minute is recommended for accurate determination, as per pharmacopeia guidelines.[4]

-

Set the Stop Temperature: Define a stop temperature well above the expected melting range, for instance, 100 °C.

-

Equilibration: Once the apparatus reaches the start temperature, allow it to equilibrate.

-

Measurement: Insert the prepared capillary tube into the heating block of the apparatus.

-

Observation: Observe the sample closely through the magnified viewing port.

-

Record Temperatures:

-

Onset Point: Record the temperature at which the first drop of liquid becomes visible.

-

Clear Point (End of Melting): Record the temperature at which the last solid particle melts and the substance becomes completely liquid.[4]

-

-

Report: The melting point is reported as the range between the onset and clear point temperatures.

Visualization of Experimental Workflow

The logical flow of the melting point determination process is illustrated in the diagram below.

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc-DL-phenylalaninol

Abstract

N-Boc-DL-phenylalaninol is a pivotal chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and peptidomimetics. Its structural integrity is paramount, necessitating rigorous analytical characterization. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to verify the identity and purity of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to ensure robust and reliable analytical outcomes.

Foundational Analysis: The Molecular Structure of this compound

A comprehensive understanding of the molecular architecture is the logical starting point for any spectroscopic analysis. This compound, with the systematic IUPAC name tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, possesses several key structural features that yield distinct spectroscopic signatures.[1] The molecule comprises a phenylalaninol backbone, where the amine is protected by a tert-butoxycarbonyl (Boc) group. This structure contains a primary alcohol, a secondary carbamate, a bulky tert-butyl group, and an aromatic phenyl ring.

The racemic "DL" designation indicates an equimolar mixture of the (R)- and (S)-enantiomers. For standard NMR and IR analysis, this racemic nature does not alter the expected peak positions compared to a single enantiomer, as these techniques are not inherently chiral.

Below is a diagram illustrating the molecular structure with key atoms and functional groups labeled for the subsequent spectroscopic discussion.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and stereochemistry of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, backbone, and Boc-group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key Insights |

| ~7.35 - 7.20 | Multiplet | Ar-H (5H) | A complex multiplet confirming the presence of the monosubstituted phenyl ring. |

| ~4.80 | Broad Singlet | NH (1H) | A broad signal for the carbamate proton, which may exchange with D₂O. Its chemical shift is concentration and solvent dependent. |

| ~3.85 | Multiplet | Cα-H (1H) | This proton is coupled to the NH, Cβ, and Cγ protons, resulting in a complex multiplet. |

| ~3.60 | Multiplet | Cγ-H ₂ (2H) | The two diastereotopic protons of the CH₂OH group, coupled to the Cα proton. |

| ~2.80 | Multiplet | Cβ-H ₂ (2H) | The two diastereotopic protons of the benzyl CH₂ group, appearing as a multiplet due to coupling with Cα-H. |

| ~1.40 | Singlet | -C(CH ₃)₃ (9H) | A strong singlet integrating to 9 protons, the hallmark signature of the tert-butyl group in the Boc protecting group. |

| ~2.00 (variable) | Broad Singlet | OH (1H) | A broad, exchangeable signal for the primary alcohol proton. Its position is highly variable. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for similar structures.[2][3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is a crucial technique for confirming the carbon skeleton and the presence of key functional groups.

| Chemical Shift (δ, ppm) | Assignment | Key Insights |

| ~156.0 | C =O (Boc) | The carbonyl carbon of the carbamate group, appearing in the typical downfield region. |

| ~138.0 | C -Ar (quat) | The quaternary aromatic carbon directly attached to the benzyl group. |

| ~129.5, ~128.5, ~126.5 | C H-Ar | Signals for the five aromatic carbons of the phenyl ring. |

| ~79.5 | C (CH₃)₃ (quat) | The quaternary carbon of the tert-butyl group. |

| ~65.0 | C H₂OH | The carbon of the primary alcohol. |

| ~53.0 | C H-NH | The alpha-carbon (Cα) attached to the nitrogen. |

| ~38.0 | C H₂-Ar | The benzylic carbon (Cβ). |

| ~28.5 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, a strong signal. |

Note: Chemical shifts are approximate. Data is synthesized based on known values for N-Boc protected amino acids and alcohols.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for the hydroxyl, carbamate, and aromatic moieties. The data below is typically acquired using a KBr pellet or as a thin film.[1]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance in Structure Confirmation |

| ~3400 (broad) | O-H Stretch | Alcohol (-OH) | A strong, broad absorption confirming the presence of the hydroxyl group, indicative of hydrogen bonding. |

| ~3350 (sharp) | N-H Stretch | Carbamate (-NH) | A sharp peak characteristic of the N-H bond in the Boc group. |

| ~3060, ~3030 | C-H Stretch (sp²) | Aromatic Ring | Signals corresponding to the C-H bonds on the phenyl ring. |

| ~2975, ~2870 | C-H Stretch (sp³) | Aliphatic C-H | Absorptions from the CH, CH₂, and CH₃ groups in the backbone and Boc moiety. |

| ~1690 | C=O Stretch | Carbamate (-O-(C=O)-NH) | A very strong, sharp absorption, which is the most prominent feature for the Boc protecting group. |

| ~1520 | N-H Bend | Carbamate (-NH) | Often coupled with C-N stretching, this is another key indicator of the secondary amide/carbamate linkage. |

| ~1170 | C-O Stretch | Carbamate/t-Butyl | A strong band associated with the C-O bonds of the Boc group. |

| ~1050 | C-O Stretch | Primary Alcohol | Corresponds to the C-O bond of the primary alcohol. |

| ~740, ~700 | C-H Out-of-Plane Bend | Aromatic Ring | Strong absorptions indicating a monosubstituted benzene ring. |

Note: Frequencies are approximate. Data is synthesized from typical values for similar structures.[5][6]

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for reproducibility and data integrity. The following sections detail validated methodologies for acquiring high-quality spectroscopic data for this compound.

General Spectroscopic Analysis Workflow

The logical flow for characterizing a new batch of this compound involves a multi-technique approach to build a comprehensive and validated data package.

Caption: Correlation of molecular structure with key NMR and IR signals.

The ¹H NMR confirms the ratio of protons in the molecule, from the 9-proton singlet of the Boc group to the 5-proton multiplet of the phenyl ring. ¹³C NMR confirms the carbon count and the presence of the carbamate carbonyl and quaternary carbons. Finally, IR spectroscopy provides unambiguous evidence for the key functional groups: the broad O-H stretch, the sharp N-H stretch, and the intense C=O stretch, which together confirm the presence of the protected amino alcohol functionality. This collective dataset forms a unique spectroscopic fingerprint for this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Link]

- Asian Journal of Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry; Vol. 24, No. 1 (2012), 319-322.

-

PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. [Link]

-

ResearchGate. How to prepare IR samples?. [Link]

-

Springer Nature. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. [Link]

-

ResearchGate. The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). [Link]

Sources

- 1. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-BOC-D/L-PHENYLALANINOL(145149-48-0) 1H NMR [m.chemicalbook.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Boc Protecting Group in Phenylalaninol

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the chemistry of amino acids and their derivatives.[1] For phenylalaninol, a chiral amino alcohol derived from phenylalanine, the Boc group provides a robust and versatile strategy for temporarily masking the nucleophilic amino group. This protection is critical for preventing undesired side reactions during subsequent chemical transformations, enabling chemists to perform modifications on other parts of the molecule with high selectivity.[2][3]

The utility of the Boc group stems from its stability across a wide range of non-acidic conditions and its clean, quantitative removal under mild acidic conditions.[1][4] This orthogonality allows for precise control in multi-step syntheses. N-Boc-L-phenylalaninol is a key chiral building block in the pharmaceutical industry, serving as a crucial intermediate in the asymmetric synthesis of complex, biologically active molecules and drug candidates, including (R)-Amphetamine.[2][5] Its stability allows for various modifications without compromising the stereochemical integrity of the chiral center.[1]

Core Chemical Principles and Mechanisms

Boc Protection of Phenylalaninol

The protection of the amino group in phenylalaninol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][6] A mild base is often used to neutralize the acidic byproducts and drive the reaction to completion.[1]

Boc Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is its most defining feature and is accomplished under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decomposes into the free amine and carbon dioxide.[1][7] Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an anhydrous solvent like dioxane.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Boc-L-phenylalaninol.

Table 1: Physicochemical Properties of N-Boc-L-phenylalaninol

| Property | Value | References |

| CAS Number | 66605-57-0 | [2][3][8] |

| Molecular Formula | C₁₄H₂₁NO₃ | [2][8][9] |

| Molecular Weight | 251.32 g/mol | [2][8][9] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 94-96 °C | [2][10] |

| Optical Rotation | [α]D²⁵ = -27 ± 2° (c=1 in MeOH) | [3][10] |

| Water Solubility | Insoluble | [2] |

| Storage Temperature | -15°C to 8°C | [2][3][5] |

Table 2: Synthesis and Reaction Data for Boc-Phenylalaninol

| Reaction | Reagents & Conditions | Yield | References |

| Synthesis of N-Boc-L-phenylalaninol | Boc-L-phenylalanine methyl ester, Sodium borohydride, Lithium chloride, Methanol, 5-20°C | 94% | [8] |

| Boc Protection of L-Phenylalanine | L-Phenylalanine, Boc₂O, NaOH, tert-Butyl alcohol/Water, Room Temp. | 78-87% | [11] |

| Boc Deprotection | Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temp. | High | [1][7] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-phenylalaninol from Boc-L-phenylalanine Methyl Ester

This protocol details the reduction of the methyl ester of Boc-protected phenylalanine to yield N-Boc-L-phenylalaninol.[8]

Materials:

-

Boc-L-phenylalanine methyl ester (1.0 equiv)

-

Lithium chloride (2.0 equiv)

-

Sodium borohydride (2.0 equiv)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

2N Hydrochloric acid (HCl)

-

2M Sodium hydroxide (NaOH)

-

Water, Saturated brine

-

Anhydrous sodium sulfate

-

Ethyl acetate, n-heptane

Procedure:

-

Dissolve Boc-L-phenylalanine methyl ester (e.g., 27.9 g) and lithium chloride (8.5 g) in methanol (500 mL) under a nitrogen atmosphere with stirring.[8]

-

Cool the mixture to below 5°C using an ice-water bath.[8]

-

Add sodium borohydride (7.5 g) in portions, maintaining the temperature below 5°C.[8]

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete disappearance of the starting material.[8]

-

Cool the reaction mixture again to below 5°C and quench by the dropwise addition of water (15 mL).[8]

-

Adjust the pH to 2-3 by the dropwise addition of 2N HCl.[8]

-

Remove the majority of the solvent under reduced pressure.[8]

-

Adjust the pH of the residue to 9 with 2M NaOH solution.[8]

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).[8]

-

Combine the organic layers and wash sequentially with water (30 mL) and saturated brine (30 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude yellow oil.[8]

-

Recrystallize the crude product from an ethyl acetate/n-heptane (2:1) mixture to yield pure N-Boc-L-phenylalaninol (Expected yield: ~94%).[8]

Protocol 2: Deprotection of N-Boc-L-phenylalaninol

This protocol describes the standard procedure for removing the Boc group using trifluoroacetic acid.[1]

Materials:

-

N-Boc-L-phenylalaninol (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the N-Boc-L-phenylalaninol in anhydrous DCM.[1]

-

Add TFA to a final concentration of 20-50% (v/v).[1]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[1]

-

Monitor the reaction for completion using an appropriate method (e.g., TLC, LC-MS).[1]

-

Upon completion, remove the solvent and excess TFA in vacuo to yield the phenylalaninol as its trifluoroacetate salt.[1]

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the key chemical processes involving the Boc protecting group and phenylalaninol.

Caption: Logical flow of the Boc protection reaction for phenylalaninol.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Synthetic workflow from a protected amino acid to the final amino alcohol.

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool in the synthetic chemistry of phenylalaninol. Its predictable and reliable performance provides chemists with precise control over complex synthetic pathways. The ease of its introduction, its stability under various reaction conditions, and its selective removal under mild acidic conditions make N-Boc-phenylalaninol a versatile and critical chiral building block for the development of novel therapeutics and other high-value chemical entities. The protocols and data presented in this guide underscore its central role and provide a practical framework for its effective use in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 8. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 9. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. B25019.03 [thermofisher.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Chiral Building Blocks in Synthesis: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental principles, synthetic strategies, and applications of chiral building blocks in modern organic synthesis and pharmaceutical development.

Introduction to Chirality and its Importance

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.[1][2] This stereochemical characteristic is of paramount importance in the life sciences and pharmaceutical industry, as the physiological and therapeutic effects of a drug are often dictated by its specific three-dimensional arrangement.[2][3] Enantiomers of the same compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][3] Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a critical aspect of modern drug discovery and development.[4][5] Regulatory bodies, such as the FDA, now have stringent requirements for the separate assessment of each enantiomer of a chiral drug.[2]

Chiral building blocks are enantiomerically pure or enriched compounds that serve as versatile starting materials or key intermediates in the synthesis of complex chiral targets.[6][] Their use provides an efficient and reliable way to introduce and control stereochemistry throughout a synthetic sequence.[]

Sources of Chiral Building Blocks

The primary sources of enantiopure chiral building blocks can be broadly categorized into three main areas:

-

The Chiral Pool: This refers to the vast collection of naturally occurring chiral compounds, such as amino acids, carbohydrates, terpenes, and alkaloids.[6][8] These readily available and often inexpensive molecules provide a diverse array of stereocenters that can be incorporated into synthetic targets.[6][8] For example, quinic acid, a natural product, has been utilized as a chiral starting material in the synthesis of the antiviral drug Tamiflu®.[8]

-

Asymmetric Synthesis: This powerful approach involves the creation of chiral molecules from achiral or prochiral starting materials using a chiral influence.[4] This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.[2][4] Asymmetric catalysis, in particular, has emerged as a highly efficient and atom-economical method for generating enantiomerically enriched products.[9][10]

-

Resolution of Racemates: Racemic mixtures, which contain equal amounts of both enantiomers, can be separated into their individual components through a process called resolution.[1] This can be accomplished by various techniques, including crystallization with a chiral resolving agent to form diastereomeric salts, or through chiral chromatography.[1][11]

Key Synthetic Strategies Employing Chiral Building Blocks

Several powerful synthetic methodologies have been developed to effectively utilize chiral building blocks and to construct complex chiral molecules with high stereocontrol.

Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral compounds with high enantioselectivity. Two seminal examples are the Sharpless Asymmetric Epoxidation and the Noyori Asymmetric Hydrogenation.

Sharpless Asymmetric Epoxidation: This reaction allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols to produce chiral 2,3-epoxyalcohols.[12][13] The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[12][14] The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation.[14]

Table 1: Representative Enantiomeric Excess (e.e.) and Yields for the Sharpless Asymmetric Epoxidation of Allylic Alcohols [15]

| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |

| Geraniol | (-)-DIPT | 95 | >95 |

| (E)-2-Hexen-1-ol | (+)-DET | 91 | 96 |

| Cinnamyl alcohol | (+)-DIPT | 89 | >98 |

Noyori Asymmetric Hydrogenation: This method provides a highly efficient means for the enantioselective reduction of ketones and olefins to chiral alcohols and alkanes, respectively.[16][17] The reaction employs a ruthenium catalyst complexed with a chiral bisphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[16][17] The axial chirality of the BINAP ligand is responsible for the high degree of stereocontrol observed in the hydrogenation.[16]

Table 2: Representative Enantiomeric Excess (e.e.) and Yields for the Noyori Asymmetric Hydrogenation of Ketones [18]

| Ketone Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |

| Methyl 2,2-dimethyl-3-oxobutanoate | (R)-BINAP | >95 | 99 |

| Acetophenone | (S)-BINAP | >95 | >99 |

| 1-Tetralone | (R)-BINAP | 98 | 95 |

Use of Chiral Auxiliaries

A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[19] After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.[19] Oxazolidinones, derived from readily available amino acids, are a widely used class of chiral auxiliaries for controlling the stereochemistry of enolate alkylation and aldol reactions.[19]

Experimental Protocols

Catalytic Sharpless Asymmetric Epoxidation of Geraniol

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(-)-Diisopropyl tartrate ((-)-DIPT)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Powdered 4Å molecular sieves

-

10% aqueous NaOH solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves under an inert atmosphere (e.g., nitrogen or argon).[15]

-

Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.[15]

-

(-)-DIPT is added, followed by the dropwise addition of Ti(OiPr)₄ via syringe. The mixture is stirred at -20 °C for 30 minutes.[15]

-

Geraniol is added to the reaction mixture.[15]

-

A pre-cooled (-20 °C) anhydrous solution of TBHP in toluene is added dropwise over 10-15 minutes, maintaining the internal temperature below -10 °C.[15]

-

The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).[15]

-

Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.[15]

-

A 10% aqueous NaOH solution is added, and stirring is continued for another 30 minutes until the two phases become clear.[15]

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.[15]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[15]

-

The resulting epoxy alcohol is purified by flash column chromatography.[15]

Noyori Asymmetric Hydrogenation of Methyl 2,2-dimethyl-3-oxobutanoate

Materials:

-

[RuCl₂(benzene)]₂

-

(R)-BINAP

-

Methyl 2,2-dimethyl-3-oxobutanoate

-

Ethanol (EtOH), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

In a nitrogen-filled glovebox, a glass liner for a Parr autoclave is charged with [RuCl₂(benzene)]₂ and (R)-BINAP.[16][18]

-

Anhydrous ethanol is added, and the mixture is stirred to form the catalyst solution.[16]

-

The substrate, methyl 2,2-dimethyl-3-oxobutanoate, is added to the catalyst solution.[18]

-

The glass liner is placed in the Parr autoclave, which is then sealed and removed from the glovebox.[16]

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4 atm).[18]

-

The reaction is stirred at a specified temperature (e.g., 100 °C) for the required time.[18]

-

After cooling to room temperature, the pressure is carefully released.[16]

-

The reaction mixture is concentrated under reduced pressure.[16]

-

The product is purified by distillation or column chromatography.[16]

Applications in Drug Development

The synthesis of enantiopure drugs is a critical aspect of the pharmaceutical industry.[4] Chiral building blocks are indispensable tools in the development of new therapeutic agents.[6] The ability to selectively synthesize the desired enantiomer of a drug candidate allows for:

-

Improved Efficacy: The therapeutic activity often resides in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or even have undesirable side effects.[1]

-

Enhanced Safety: By eliminating the inactive or potentially harmful enantiomer, the overall safety profile of the drug can be significantly improved.[2]

-

Simplified Pharmacokinetics: A single enantiomer drug typically exhibits a more predictable and less complex pharmacokinetic profile compared to a racemic mixture.[1]

Visualizing Synthetic and Developmental Workflows

Diagrams are essential for visualizing the complex relationships and workflows in chiral synthesis and drug development.

Caption: Sources and examples of chiral building blocks.

Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.

Caption: Simplified pathway for chiral drug development.

Conclusion

Chiral building blocks are fundamental to modern organic synthesis and play a pivotal role in the development of safer and more effective pharmaceuticals. The continued development of novel synthetic methods for accessing and utilizing these enantiopure compounds will undoubtedly fuel future innovations in medicine, materials science, and beyond. This guide has provided a comprehensive overview of the core principles, key synthetic strategies, and practical applications of chiral building blocks, offering a valuable resource for researchers and professionals in the field.

References

- 1. ardena.com [ardena.com]

- 2. Chirality in Drug Design: A Comprehensive Guide [mindmapai.app]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 8. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. scilit.com [scilit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]

- 15. benchchem.com [benchchem.com]

- 16. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 17. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. web.uvic.ca [web.uvic.ca]

N-Boc-DL-Phenylalaninol: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-phenylalaninol, a protected form of the amino alcohol DL-phenylalaninol, serves as a critical and versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining a chiral center with a temporarily masked amino group, make it an invaluable intermediate for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a white to light yellow crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at other positions of the molecule.[1] The physical and chemical properties of this compound and its enantiomers are summarized below.

| Property | This compound | N-Boc-D-phenylalaninol | N-Boc-L-phenylalaninol | References |

| CAS Number | 145149-48-0 | 106454-69-7 | 66605-57-0 | [2][3][4] |

| Molecular Formula | C₁₄H₂₁NO₃ | C₁₄H₂₁NO₃ | C₁₄H₂₁NO₃ | [2][3][4] |

| Molecular Weight | 251.32 g/mol | 251.32 g/mol | 251.32 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder | White to pale cream crystals or powder | [1][3][4] |

| Melting Point | Not specified | Not specified | 92.0-98.0 °C | [4] |

| Optical Rotation | Not applicable (racemic) | +24° (c=1, CHCl₃, 23°C) | -27.0 ± 3.0° (c=1, methanol) | [3][4] |

| Solubility | Insoluble in water | Not specified | Not specified | [1] |

Strategic Importance in Synthesis

The utility of this compound stems from the strategic advantages offered by the Boc protecting group. This group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[5] However, it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] This controlled lability is fundamental to its application in multi-step syntheses.

The presence of a chiral center makes this building block particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry of a molecule can profoundly impact its biological activity, efficacy, and safety.[3]

Key Synthetic Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are protocols for its synthesis and the subsequent deprotection of the Boc group.

Protocol 1: Synthesis of this compound

This procedure describes the protection of the amino group of DL-phenylalaninol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

DL-Phenylalaninol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane/Water)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve DL-phenylalaninol (1.0 equivalent) in the chosen solvent.

-

Add a base such as triethylamine (1.2 equivalents) or sodium hydroxide (1.5 equivalents) to the solution and stir until the starting material is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by thin-layer chromatography (TLC).

-

If an organic solvent was used, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. If a mixed aqueous/organic solvent system was used, concentrate the mixture to remove the organic solvent, then extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to liberate the free amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM) or Dioxane

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Rotary evaporator

Procedure:

-

Dissolve the this compound (1.0 equivalent) in anhydrous DCM or dioxane.